(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of a benzylidene derivative with a thiadiazole precursor, followed by cyclization and functional group modifications. The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as acids or bases, and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, it may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiadiazolo[3,2-a]pyrimidines with different substituents or related heterocyclic compounds such as pyrimidines, thiadiazoles, and benzylidene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities or chemical properties compared to other similar compounds. Its unique substituents and functional groups may result in different reactivity, stability, or interactions with biological targets.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H22N4O3S/c1-14-4-5-15(2)20(12-14)30-11-10-29-18-8-6-17(7-9-18)13-19-21(24)27-23(25-22(19)28)31-16(3)26-27/h4-9,12-13,24H,10-11H2,1-3H3/b19-13-,24-21? |
InChI Key |
DVYWBTZKBKBNRQ-YNUQAMOLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C |
Origin of Product |
United States |
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